molecular formula C16H17N3O2S B2924144 (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1904632-85-4

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2924144
CAS No.: 1904632-85-4
M. Wt: 315.39
InChI Key: BGKMZEFUSGQCJL-FNORWQNLSA-N
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Description

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide ( 1904632-85-4) is a synthetic chemical compound with the molecular formula C16H17N3O2S and a molecular weight of 315.40 g/mol . This molecule is characterized by its unique structure featuring a hexahydrocinnoline core linked to a (thiophen-2-yl)acrylamide group via an E-configured double bond. The presence of the α,β-unsaturated carbonyl system in the acrylamide moiety is of significant interest . This functional group is known to act as a soft electrophile, capable of forming covalent adducts with soft nucleophiles, such as the thiolate groups on cysteine residues in proteins . This mechanism is exploited in chemical biology and drug discovery for the development of targeted covalent inhibitors, which can irreversibly modify and inhibit specific enzyme active sites . The compound's hybrid structure, incorporating both nitrogen-rich heterocyclic and thiophene systems, makes it a potentially valuable chemical tool for researchers exploring new probes in areas such as enzyme inhibition, signal transduction, and other cellular processes. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

(E)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-19-16(21)10-11-9-12(4-6-14(11)18-19)17-15(20)7-5-13-3-2-8-22-13/h2-3,5,7-8,10,12H,4,6,9H2,1H3,(H,17,20)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKMZEFUSGQCJL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a hexahydrocinnoline moiety and a thiophene ring. Its IUPAC name reflects its intricate functional groups:

IUPAC Name: (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

  • Antimicrobial Activity
    • Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives of hexahydrocinnoline have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell walls or inhibit essential enzymes .
  • Anticancer Properties
    • Studies have demonstrated that hexahydrocinnoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
  • Anti-inflammatory Effects
    • Some studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The mechanism of action for (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide is not fully elucidated; however, it is believed to interact with specific molecular targets including:

  • Enzymes: Inhibition of key metabolic enzymes.
  • Receptors: Modulation of receptor activity related to inflammation and cancer progression.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Antimicrobial Screening
    • A study conducted on various derivatives showed that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications in the thiophene group enhanced antimicrobial efficacy .
  • Cancer Cell Line Studies
    • In vitro studies involving human cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and increased apoptosis markers. Flow cytometry analyses confirmed these findings by showing an increase in sub-G1 phase cells indicative of apoptosis .

Data Tables

Below is a summary table highlighting key findings from relevant studies on the biological activity of (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide.

Activity Effect Reference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduced apoptosis in cancer cells
Anti-inflammatoryReduced cytokine levels

Comparison with Similar Compounds

Key Observations :

  • The thiophen-2-yl group is a recurring feature in analogs with demonstrated bioactivity, likely contributing to π-π stacking interactions in target binding .

Physicochemical Properties

Table 2. Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Reference
(E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide ~350 (estimated) N/A Likely polar aprotic solvents
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide 453.45 155–156 DMSO, DMF
(E)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-3-(thiophen-2-yl)acrylamide 368.5 N/A Not reported

Notes:

  • The target compound’s molecular weight is comparable to tetrahydrocinnolin analogs (~350–370 g/mol), suggesting moderate lipophilicity .
  • Melting points for thiophene-containing acrylamides in range from 147–207°C, influenced by crystallinity and hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (E)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-3-(thiophen-2-yl)acrylamide?

  • Methodology : The compound can be synthesized via coupling reactions using carbodiimide reagents like EDCI in solvents such as DMF under ice-cooled conditions. Key steps include:

  • Activation of the carboxylic acid group (e.g., thiophene acrylamide derivatives) with EDCI.
  • Reaction with the hexahydrocinnolin-6-amine scaffold under controlled pH and temperature.
  • Purification via column chromatography (e.g., using ethyl acetate/petroleum ether gradients) and recrystallization to isolate the product .
    • Validation : Confirm reaction completion using TLC and characterize intermediates via melting point and elemental analysis .

Q. How is the structure of this compound verified post-synthesis?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., DMSO-d6d_6 solvent) to confirm regiochemistry, stereochemistry (E-configuration), and substituent positions. For example, vinyl protons (δ ~6.5–7.5 ppm) and thiophene/hexahydrocinnolin protons (δ ~7.0–8.5 ppm) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., calculated vs. observed [M+H]+^+) .
  • Elemental Analysis : Match experimental and theoretical C/H/N/S percentages .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Approach :

  • In vitro antioxidant assays : DPPH radical scavenging or FRAP tests at concentrations of 10–100 μM .
  • Anti-inflammatory evaluation : Carrageenan-induced paw edema models in rodents, with dose-dependent analysis (e.g., 10–50 mg/kg) .
    • Data Interpretation : Compare IC50_{50} values against standard agents (e.g., ascorbic acid for antioxidants) .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

  • Factors to Investigate :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency compared to non-polar solvents .
  • Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., epimerization) .
  • Catalyst Optimization : Test alternative coupling agents (e.g., HOBt/DCC) to improve reaction kinetics .
    • Yield Enhancement : Pilot reactions show yields of ~45–50% under optimized conditions .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Key Modifications :

  • Thiophene vs. Phenyl Substitution : Thiophene enhances π-π stacking with target proteins (e.g., kinases), improving binding affinity .
  • Hexahydrocinnolin Core : Saturation reduces metabolic instability compared to aromatic cinnoline derivatives .
    • Validation : Compare IC50_{50} values of analogs with varying substituents (e.g., methoxy vs. nitro groups) .

Q. How to address discrepancies in biological activity data across studies?

  • Troubleshooting :

  • Purity Verification : Ensure >95% purity via HPLC (e.g., 98.1% purity confirmed at 70% methanol eluent) .
  • Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .
    • Case Study : Inconsistent anti-inflammatory results may arise from differences in animal models (e.g., murine vs. rat) or administration routes .

Q. What computational methods support the design of derivatives with improved selectivity?

  • Tools :

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or NF-κB).
  • ADMET Prediction : SwissADME or ProTox-II to assess pharmacokinetic and toxicity profiles pre-synthesis .
    • Example : Docking studies suggest the acrylamide group forms hydrogen bonds with catalytic residues, guiding selective inhibitor design .

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